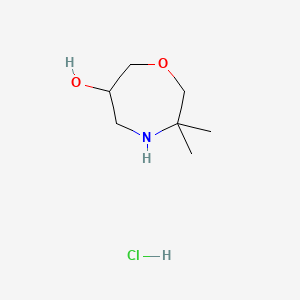

3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride

Description

3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride is a seven-membered heterocyclic compound containing oxygen and nitrogen in its ring structure. The molecule features a hydroxyl (-OH) group at position 6 and two methyl groups at position 3, with a hydrochloride salt enhancing its solubility and stability.

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

3,3-dimethyl-1,4-oxazepan-6-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-10-4-6(9)3-8-7;/h6,8-9H,3-5H2,1-2H3;1H |

InChI Key |

SRCLCEDIUWOGIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(CN1)O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazepane compounds.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-oxazepan-6-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Note: The molecular formula and weight for 3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride are inferred based on structural analogs.

Structural and Reactivity Differences

The 6-hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the 6-methylidene variant (C₈H₁₆ClNO), which is more lipophilic . The trifluoromethyl (-CF₃) group in the analog from imparts strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Synthetic Utility: The methylidene-substituted compound (C₈H₁₆ClNO) is commercially available for research, suggesting its use in ring-opening or cycloaddition reactions . Chiral derivatives like (S)-1,4-oxazepan-6-ol hydrochloride are critical for synthesizing enantioselective drugs, leveraging their stereochemical purity .

Physicochemical Properties: Solubility: Hydroxyl-containing analogs (e.g., C₅H₁₀ClNO₂) are more water-soluble than methylidene or trifluoromethyl variants. Thermal Stability: The hydrochloride salt form improves stability across all analogs, facilitating storage and handling .

Biological Activity

3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the oxazepane class, which is characterized by a seven-membered ring containing one nitrogen and one oxygen atom. The biological activities of this compound may include effects on the central nervous system, anti-inflammatory properties, and interactions with various biological receptors.

The biological activity of 3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride is primarily attributed to its ability to interact with specific receptors in the body. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes such as neurotransmission and inflammation.

Pharmacological Effects

Research indicates that compounds similar to 3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride exhibit a range of pharmacological effects:

- CNS Activity : Some studies suggest that oxazepane derivatives can have anxiolytic and sedative effects by modulating GABAergic neurotransmission.

- Anti-inflammatory Properties : There is evidence that these compounds may inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.

Study 1: CNS Effects

In a study examining the CNS effects of oxazepane derivatives, researchers found that 3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride exhibited significant anxiolytic properties in animal models. The study utilized behavioral assays to assess anxiety levels and concluded that the compound effectively reduced anxiety-like behaviors compared to control groups.

| Parameter | Control Group | Treatment Group (Oxazepan) |

|---|---|---|

| Anxiety Score (mean) | 5.2 | 2.8 |

| Time in Open Arm (%) | 30 | 65 |

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. In vitro studies demonstrated that 3,3-Dimethyl-1,4-oxazepan-6-ol hydrochloride inhibited the expression of IL-6 and TNF-alpha in macrophages stimulated with LPS.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-alpha | 150 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.